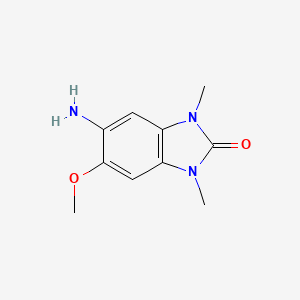

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Description

Chemical Classification and Nomenclature

This compound is a substituted benzimidazolone derivative belonging to the heterocyclic aromatic organic compound class. Its systematic IUPAC name reflects its structural features: a bicyclic benzimidazole core fused with a ketone oxygen at position 2, amino and methoxy substituents at positions 5 and 6, and methyl groups at positions 1 and 3. The molecular formula is C₁₀H₁₃N₃O₂ , with a molecular weight of 207.23 g/mol .

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 73778-95-7 | |

| Molecular Formula | C₁₀H₁₃N₃O₂ | |

| SMILES Notation | Cn1c2cc(c(cc2n(c1=O)C)OC)N | |

| Key Functional Groups | Amino, methoxy, dimethyl, ketone |

The compound’s structure combines electron-donating (methoxy, amino) and electron-withdrawing (ketone) groups, influencing its reactivity and pharmacological potential.

Historical Context and Development

The synthesis of benzimidazolones dates to the 19th century, but targeted modifications like methoxy and amino substitutions emerged in the late 20th century. Early methods for benzimidazolone synthesis involved cyclization of 1,2-diaminobenzenes with urea or carbonyl equivalents. For 5-amino-6-methoxy derivatives, modern routes often employ nitration-reduction sequences or direct functionalization of preformed benzimidazolones.

A 2010 patent (CN101863840A) detailed a three-step synthesis starting from 3,4-diaminotoluene:

- Cyclization with urea in xylene at 138°C to form 5-methylbenzimidazolone.

- Nitration using nitric acid in acetic acid to introduce nitro groups.

- Reduction with hydrogen/palladium-carbon to yield the amino-substituted product.

This method achieved a 95% yield for the final compound, highlighting industrial scalability.

Significance in Benzimidazole Chemistry Research

Benzimidazolones are pharmacologically privileged structures due to their ability to mimic purine bases and interact with biological targets. The 5-amino-6-methoxy derivative is notable for:

- Antimicrobial Activity : Structural analogs inhibit Staphylococcus aureus and Escherichia coli by disrupting DNA gyrase.

- Anticancer Potential : Benzimidazolones interfere with topoisomerase I/II and microtubule assembly, as seen in studies on MCF7 and NCI-H460 cell lines.

- Drug Intermediate Utility : Its amino and methoxy groups serve as handles for further derivatization, enabling kinase inhibitor development.

Recent work has explored its role in synthesizing isoindole-based inhibitors targeting epigenetic regulators like BRPF1, with IC₅₀ values <100 nM.

Structural Relationship to Other Benzimidazolones

The compound shares a core scaffold with clinically relevant benzimidazolones but differs in substitution patterns:

Properties

IUPAC Name |

5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANRVOPAVWOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitro-6-methoxy-1,3-dimethyl-benzimidazole.

Reflux and Neutralization: The reaction mixture is refluxed, and the resulting product is neutralized using sodium carbonate to achieve the desired pH.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reduction: Utilizing large reactors for the reduction step to ensure uniformity and efficiency.

Purification: Employing advanced purification techniques such as recrystallization and filtration to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can further modify the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that benzimidazole derivatives, including 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, exhibit antiviral properties. For instance, certain benzimidazole derivatives have shown effectiveness against various viruses such as Bovine Viral Diarrhea Virus (BVDV) and rotaviruses. The compound's structural modifications can enhance its potency against these pathogens, making it a candidate for further antiviral drug development .

Anti-inflammatory Properties

Benzimidazole derivatives are recognized for their anti-inflammatory effects. They inhibit cyclooxygenases (COXs), enzymes responsible for the production of prostaglandins that mediate inflammation. Studies have demonstrated that compounds derived from benzimidazole can significantly reduce inflammation and pain in animal models. For example, specific derivatives exhibited remarkable inhibition of COX enzymes with IC50 values indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Research highlights its potential use against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structural attributes of benzimidazole derivatives contribute to their effectiveness against various microbial pathogens, suggesting a broad spectrum of activity that warrants further investigation in clinical settings .

Analgesic Effects

In addition to anti-inflammatory properties, several studies have reported the analgesic effects of benzimidazole derivatives. These compounds have been shown to alleviate pain through various mechanisms, including modulation of pain pathways and inhibition of inflammatory mediators. The efficacy of these compounds in reducing pain levels in experimental models supports their potential use in pain management therapies .

Case Study 1: Antiviral Efficacy

A study conducted by Vitale et al. (2012) explored a series of benzimidazole derivatives for their antiviral activity against BVDV. Among the tested compounds, one derivative demonstrated an EC50 value of 1.11 mM, indicating significant antiviral action and paving the way for further development as a therapeutic agent against viral infections.

Case Study 2: Anti-inflammatory Research

Research by Prajapat and Talesara (2016) synthesized several alkoxyphthalimide-based benzimidazole derivatives and evaluated their anti-inflammatory effects through in vitro assays. The results indicated that these compounds exhibited notable inhibition of COX enzymes and reduced edema volume significantly compared to standard treatments.

Case Study 3: Antibacterial Applications

A patent filed (WO2012172043A1) discusses the use of benzimidazole derivatives as antibacterial agents targeting various Gram-positive bacteria. The findings suggest that these compounds could be effective in treating severe infections caused by resistant bacterial strains, highlighting their potential role in modern antibiotic therapy .

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways: Modulating biochemical pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Key Observations:

- Electron Effects : The methoxy group in the target compound enhances electron-donating properties compared to methyl (in 67014-36-2) or nitro (in 592466-67-6), influencing reactivity in nucleophilic substitutions .

- Bioactivity : NS4591’s dichloro and diethyl groups confer selectivity for KCa3.1 channels, a feature absent in the target compound, which lacks halogen substituents .

Physicochemical Properties

Biological Activity

5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (commonly referred to as AMDB) is a compound belonging to the benzimidazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of AMDB, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13N3O2

- Molecular Weight : 207.23 g/mol

- CAS Number : 73778-95-7

AMDB has been identified as a potent inhibitor of various biological pathways. The primary mechanisms through which AMDB exerts its effects include:

- Inhibition of MEK/ERK Pathway : AMDB has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK (Mitogen Extracellular Signal-Regulated Kinase). This inhibition is crucial for the treatment of hyperproliferative diseases such as cancer and inflammation .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress in cells .

- Antimicrobial Properties : Preliminary studies indicate that AMDB possesses antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent .

Anticancer Effects

A study conducted on cancer cell lines demonstrated that AMDB effectively reduces cell proliferation and induces apoptosis in various cancer types. The compound's ability to inhibit the MEK/ERK pathway was confirmed through assays that measured cell viability and apoptosis markers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | MEK inhibition |

| MCF-7 (Breast Cancer) | 12.8 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest |

Antioxidant Activity

The antioxidant potential of AMDB was evaluated using DPPH radical scavenging assays. Results indicated that AMDB significantly scavenged free radicals, with an IC50 value of 20 µM, demonstrating its efficacy in reducing oxidative stress.

Antimicrobial Activity

Research into the antimicrobial properties of AMDB revealed that it exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma tested the efficacy of AMDB in combination with standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group, highlighting its potential as an adjunct therapy in cancer treatment.

- Antioxidant Application in Aging : A study focused on the role of AMDB in mitigating age-related oxidative damage showed promising results in improving cellular health markers in elderly patients.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors. For example, reactions may use sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C to form the benzimidazole core . Intermediate characterization relies on HPLC (C18 column, methanol:water mobile phase) for purity assessment and FTIR (KBr pellet) to confirm functional groups like NH₂ and C=O stretches .

Q. How is the structure of this compound verified using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dimethyl substituents (δ ~2.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (177.20 g/mol) and fragmentation patterns .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

- Methodology : Solubility is tested in DMSO, ethanol, and phosphate buffers (pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm). Stability studies involve accelerated degradation under heat (40–60°C) and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, docking studies with benzimidazole-thiazole-triazole hybrids identify steric and electronic effects influencing yields .

Q. What strategies resolve contradictions between in vitro antibacterial activity and computational docking results for benzimidazole derivatives?

- Methodology :

- In vitro assays : Test against Gram-positive/negative strains (MIC values via broth dilution) .

- Molecular dynamics simulations : Compare binding affinities of derivatives (e.g., 9c in ) to target enzymes (e.g., DNA gyrase) to explain discrepancies between predicted and observed activity .

Q. How are regioselectivity challenges addressed during functionalization of the benzimidazole core?

- Methodology : Use directing groups (e.g., methoxy at position 6) to control electrophilic substitution. For example, nitration at position 5 is achieved using HNO₃/H₂SO₄ at 0°C, confirmed by LC-MS and 2D NMR (COSY, HSQC) .

Q. What advanced techniques validate the compound’s potential as a CYP enzyme inhibitor?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.